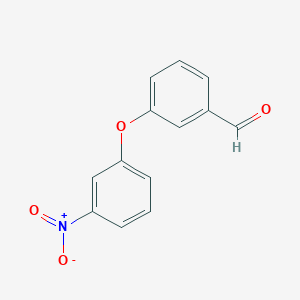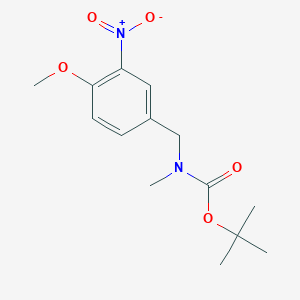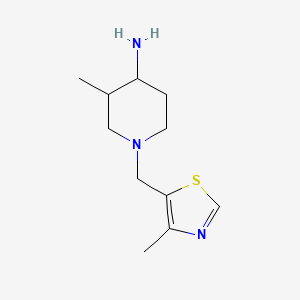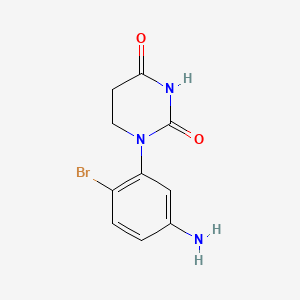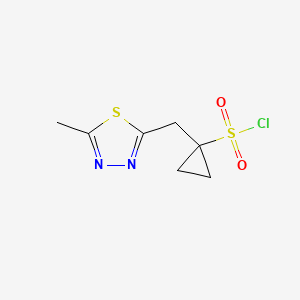
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a 1,3,4-thiadiazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Introduction of the methyl group: The methyl group can be introduced by alkylation of the thiadiazole ring using methyl iodide or a similar alkylating agent.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized by the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst.
Formation of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by the reaction of the corresponding sulfonic acid with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also improve the overall efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The thiadiazole ring can also be reduced to form thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate derivatives: Formed by the reaction with alcohols.
Sulfoxide and sulfone derivatives: Formed by oxidation of the thiadiazole ring.
Thiol and thioether derivatives: Formed by reduction of the thiadiazole ring.
Aplicaciones Científicas De Investigación
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to
Propiedades
Fórmula molecular |
C7H9ClN2O2S2 |
|---|---|
Peso molecular |
252.7 g/mol |
Nombre IUPAC |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-5-9-10-6(13-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3 |
Clave InChI |
HLIYDQDCMULUTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)CC2(CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
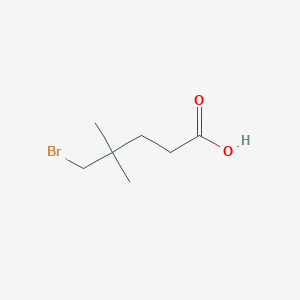
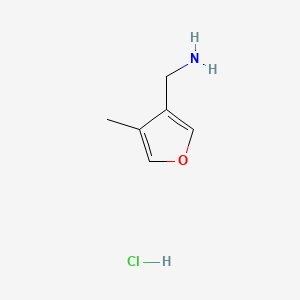


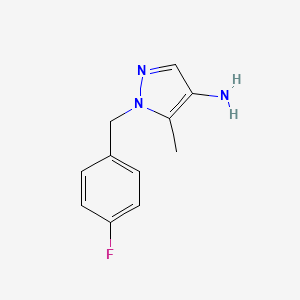
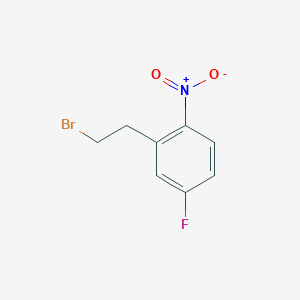
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
